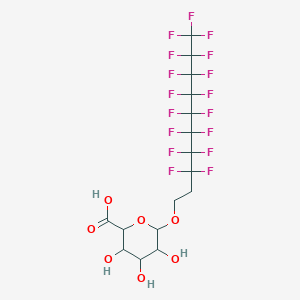
b-D-Glucopyranosiduronic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
b-D-Glucopyranosiduronic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl: is a complex organic compound known for its unique structure and properties. It is a derivative of glucuronic acid, which is a key component in the metabolism of various substances in the body. The compound’s structure includes multiple fluorine atoms, making it highly hydrophobic and chemically stable.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranosiduronic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl typically involves the following steps:
Starting Material: The synthesis begins with glucuronic acid, which is then modified to introduce the heptadecafluorodecyl group.
Glycosylation: The glucuronic acid derivative is then glycosylated to form the final compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process ensures high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: In biological research, the compound is used to study metabolic pathways involving glucuronic acid derivatives. It is also used in the development of drug delivery systems due to its hydrophobic nature.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer drugs. Its ability to interact with specific molecular targets makes it a promising candidate for drug design.
Industry: In the industrial sector, the compound is used in the production of high-performance materials, including coatings, adhesives, and sealants. Its chemical stability and hydrophobicity make it suitable for various applications.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, in anti-inflammatory applications, the compound may inhibit the activity of enzymes involved in the production of inflammatory mediators.
相似化合物的比较
p-Nitrophenyl-β-D-glucopyranosiduronic acid: Known for its use in enzymatic assays.
Kaempferol 3-O-β-D-glucuronide: A flavonoid glucuronide with anti-inflammatory properties.
Wogonoside: A flavonoid glucuronide with anti-cancer and anti-inflammatory effects.
Uniqueness: b-D-Glucopyranosiduronic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl is unique due to its high fluorine content, which imparts exceptional chemical stability and hydrophobicity. This makes it particularly useful in applications requiring durable and water-resistant materials.
属性
分子式 |
C16H13F17O7 |
|---|---|
分子量 |
640.24 g/mol |
IUPAC 名称 |
6-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H13F17O7/c17-9(18,1-2-39-8-5(36)3(34)4(35)6(40-8)7(37)38)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h3-6,8,34-36H,1-2H2,(H,37,38) |
InChI 键 |
UZMXIMHOMUBIEV-UHFFFAOYSA-N |
规范 SMILES |
C(COC1C(C(C(C(O1)C(=O)O)O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



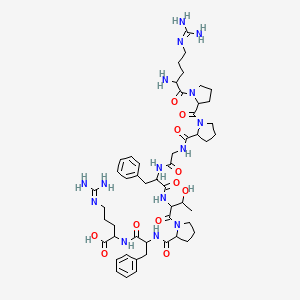
![1-Methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran](/img/structure/B12316784.png)
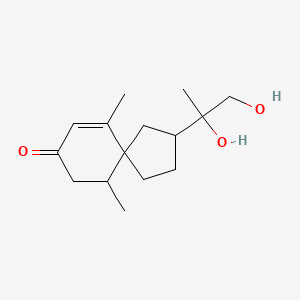
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12316802.png)
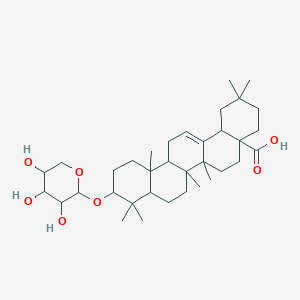


![N-ethyl-N-propan-2-ylpropan-2-amine;5-oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic acid](/img/structure/B12316832.png)
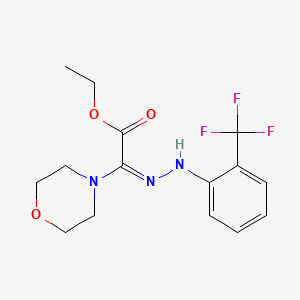
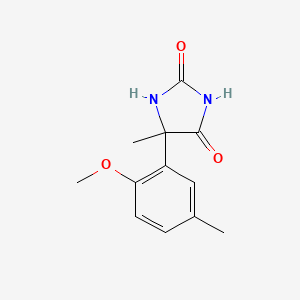

![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)
![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)
